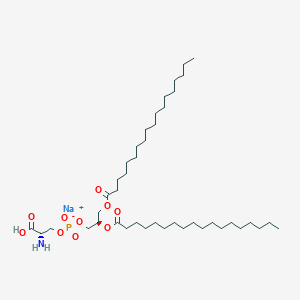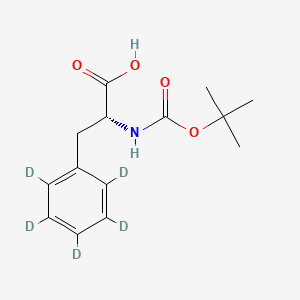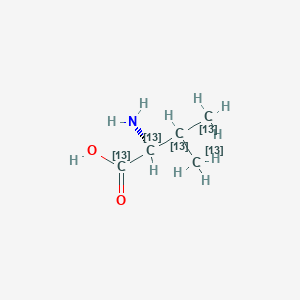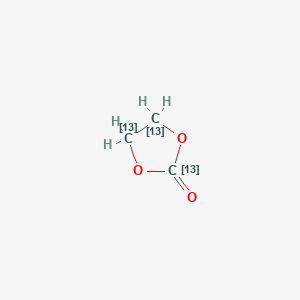
1,3-Dioxolan-2-one-2,4,5-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a cyclic carbonate with the molecular formula C3H4O3 and a molecular weight of 91.04 g/mol . This compound is used primarily in research and analytical applications due to its labeled carbon atoms, which allow for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
1,3-Dioxolan-2-one-2,4,5-13C3 can be synthesized through various methods. One common synthetic route involves the reaction of ethylene oxide with carbon dioxide under high pressure and temperature conditions . This reaction typically requires a catalyst, such as zinc bromide, to facilitate the formation of the cyclic carbonate. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3-Dioxolan-2-one-2,4,5-13C3 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: It can undergo substitution reactions where one of the atoms in the ring is replaced by another atom or group. Common reagents used in these reactions include potassium hydroxide (KOH) for ring-opening polymerization and various acids or bases for catalyzing other transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Dioxolan-2-one-2,4,5-13C3 has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: The labeled carbon atoms make it useful in metabolic studies and tracing experiments.
Medicine: It can be used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one-2,4,5-13C3 involves its ability to act as a solvent and reactant in various chemical processes. Its cyclic structure allows it to participate in ring-opening polymerization reactions, where it forms long polymer chains. The labeled carbon atoms enable detailed studies of reaction mechanisms and pathways using NMR spectroscopy .
Comparison with Similar Compounds
1,3-Dioxolan-2-one-2,4,5-13C3 can be compared with other cyclic carbonates, such as:
Ethylene carbonate: Similar in structure but without the labeled carbon atoms.
Propylene carbonate: Another cyclic carbonate with a slightly different structure and properties.
Properties
CAS No. |
1173023-62-5 |
|---|---|
Molecular Formula |
C3H4O3 |
Molecular Weight |
91.040 g/mol |
IUPAC Name |
(2,4,5-13C3)1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1+1,2+1,3+1 |
InChI Key |
KMTRUDSVKNLOMY-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH2]1[13CH2]O[13C](=O)O1 |
Canonical SMILES |
C1COC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12055051.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12055058.png)
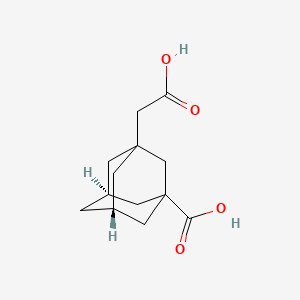
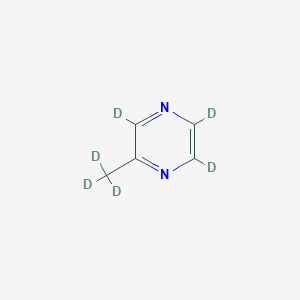
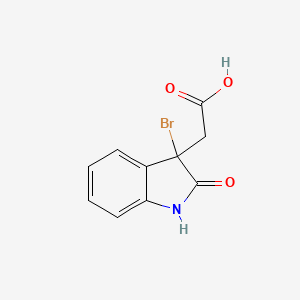
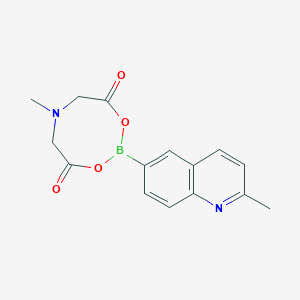


![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)
